3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide
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Overview
Description
The compound “3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide” is a chemical compound with the IUPAC name 3- (6-cyclopropylimidazo [2,1-b] [1,3]thiazol-3-yl)propanoic acid . It has a molecular weight of 236.29 .
Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 18 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 1 double bond, 9 aromatic bonds, 1 three-membered ring, 2 five-membered rings, and 1 eight-membered ring .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 236.29 . The InChI code for the compound is 1S/C11H12N2O2S/c14-10 (15)4-3-8-6-16-11-12-9 (5-13 (8)11)7-1-2-7/h5-7H,1-4H2, (H,14,15) .Scientific Research Applications
Overview of Thiazole Derivatives
Thiazole derivatives, including compounds like 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide, have been extensively studied for their potential in medicinal chemistry. These compounds exhibit a broad spectrum of pharmacological activities due to their versatile scaffold. Thiazole is a well-known five-membered heterocyclic compound that has been the focus of research for developing drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties with reduced side effects (Leoni et al., 2014). The unique structure of thiazole derivatives makes them highly effective in modulating various biological targets and pathways, leading to their application in treating diverse diseases.
Therapeutic Potentials and Applications
Recent studies have highlighted the significant role of thiazole derivatives in addressing various therapeutic needs. For instance, benzothiazole and its derivatives have been recognized for their efficacy in antimicrobial, antitumor, and antidiabetic treatments. These compounds' ability to interact with different biological systems through various mechanisms, including direct binding to enzymes and modulation of signaling pathways, underscores their potential in drug development (Bhat & Belagali, 2020). Moreover, the incorporation of thiazole units into drug molecules has been associated with enhanced bioactivity and pharmacokinetic properties, making them valuable templates for designing new therapeutic agents.
Medicinal Chemistry and Drug Design
The medicinal chemistry of thiazole derivatives is a rapidly evolving field, with ongoing research focusing on the synthesis and evaluation of new compounds for various pharmacological activities. The structural diversity and modifiability of the thiazole ring have enabled the development of molecules with improved efficacy, selectivity, and safety profiles. Advances in the understanding of disease mechanisms and drug-receptor interactions have further facilitated the targeted design of thiazole-based drugs, offering promising prospects for future therapeutic interventions (Shareef et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3OS/c18-13-5-3-11(7-14(13)19)20-16(23)6-4-12-9-24-17-21-15(8-22(12)17)10-1-2-10/h3,5,7-10H,1-2,4,6H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHMHBCCYRNYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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